6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14993104
InChI: InChI=1S/C20H27NO3/c1-5-16-8-6-7-9-21(16)11-15-10-17-12(2)13(3)20(23)24-19(17)14(4)18(15)22/h10,16,22H,5-9,11H2,1-4H3
SMILES:
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14993104

Molecular Formula: C20H27NO3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one -

Specification

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
IUPAC Name 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one
Standard InChI InChI=1S/C20H27NO3/c1-5-16-8-6-7-9-21(16)11-15-10-17-12(2)13(3)20(23)24-19(17)14(4)18(15)22/h10,16,22H,5-9,11H2,1-4H3
Standard InChI Key PVFHAIYAMFDFJK-UHFFFAOYSA-N
Canonical SMILES CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C(=C3C)C

Introduction

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids, specifically a chromenone derivative. Its structure features a chromenone core with multiple substituents, including a hydroxyl group and an ethylpiperidine moiety. This unique structure contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves several steps that require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize the synthesized compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects. These activities make it a candidate for further pharmacological studies, particularly in the development of therapeutic agents.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-oneChromenone core with ethylpiperidineAntioxidant, anti-inflammatoryPiperidine moiety enhances activity
QuercetinHydroxylated flavonoidStrong antioxidantNo piperidine
RutinGlycoside of quercetinAntioxidantDifferent sugar moiety
LuteolinHydroxylated flavonoidAnti-inflammatoryDifferent hydroxyl positions

This comparison highlights the unique structural features and potential advantages of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one over other similar compounds in terms of biological activity and application potential.

Potential Applications

The compound has diverse applications, particularly in medicinal chemistry and drug development. Its potential therapeutic applications include targeting various pathogens and cancer cells, suggesting a broad potential for therapeutic uses.

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